N-isobutyleicosadienamide
Description
N-Isobutyleicosadienamide (chemical formula: C₂₄H₄₅NO) is a bioactive fatty acid amide derivative characterized by a 20-carbon chain (eicosadienoic acid) conjugated to an isobutylamine group. It is structurally related to other long-chain fatty acid amides, such as oleamide and palmitoylethanolamide, which are known for their roles in lipid signaling and neuroregulation .
Properties
Molecular Formula |
C24H45NO |
|---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
N-(2-methylpropyl)icosa-2,4-dienamide |
InChI |
InChI=1S/C24H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23(2)3/h18-21,23H,4-17,22H2,1-3H3,(H,25,26) |
InChI Key |
LMZPUHBJSQVRHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC=CC(=O)NCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC=CC(=O)NCC(C)C |
Synonyms |
N-isobutyl-2,4-eicosadienamide N-isobutyl-2,4-icosadienamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Isobutyleicosadienamide shares functional and structural similarities with the following compounds:
Oleamide (Cis-9,10-Octadecenamide)
- Structure: 18-carbon monounsaturated fatty acid amide.
- Bioactivity : Modulates sleep induction via GABAergic pathways and regulates gap junction communication .
- Key Differences :
- Chain Length : Oleamide (C18) vs. This compound (C20).
- Unsaturation : Oleamide has one double bond; this compound has two.
- Pharmacokinetics : Oleamide exhibits faster metabolic degradation due to shorter chain length .
Palmitoylethanolamide (PEA)
- Structure: 16-carbon saturated fatty acid ethanolamide.
- Bioactivity : Anti-inflammatory and neuroprotective effects via PPAR-α activation .
- Key Differences: Amine Group: PEA uses ethanolamine vs. isobutylamine in this compound. Solubility: PEA has higher aqueous solubility due to the polar ethanolamine moiety.
Anandamide (Arachidonoylethanolamide)
- Structure: 20-carbon polyunsaturated fatty acid ethanolamide.
- Bioactivity: Endocannabinoid receptor agonist (CB1/CB2) with roles in pain and mood regulation .
- Key Differences: Receptor Specificity: Anandamide targets cannabinoid receptors, while this compound’s targets remain uncharacterized. Oxidative Stability: this compound’s conjugated diene system may confer greater stability than anandamide’s tetraene structure.
Hypothetical Data Table: Comparative Properties
| Property | This compound | Oleamide | Palmitoylethanolamide | Anandamide |
|---|---|---|---|---|
| Molecular Formula | C₂₄H₄₅NO | C₁₈H₃₅NO | C₁₈H₃₉NO₂ | C₂₂H₃₇NO₂ |
| Molecular Weight (g/mol) | 363.6 | 281.5 | 299.5 | 347.5 |
| Melting Point (°C) | ~45 (predicted) | 58–60 | 98–100 | 66–68 |
| LogP (Lipophilicity) | 8.2 (estimated) | 6.5 | 5.8 | 5.9 |
| Bioactivity | Anti-inflammatory (in vitro) | Sleep induction | PPAR-α activation | CB1/CB2 agonism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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